4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride
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Description
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O2 and its molecular weight is 309.79 g/mol. The purity is usually 95%.
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Biological Activity
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrazole moiety with a benzoic acid derivative. This structural configuration is significant for its biological interactions and pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈ClN₃O₂ |
Molecular Weight | 303.76 g/mol |
CAS Number | 1208076-55-4 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Key mechanisms include:
- Inhibition of Kinases : The pyrazole ring can inhibit specific kinases that play roles in cell proliferation and survival, particularly in cancer cells.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, possibly through the formation of reactive intermediates that damage bacterial DNA.
Anticancer Activity
Recent studies highlight the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
Research indicates that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 .
Anti-inflammatory Properties
The compound's structure suggests it may also possess anti-inflammatory properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Antimicrobial Effects
Studies have reported that related pyrazole compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of similar pyrazole derivatives on cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and liver cancer cells, with IC50 values ranging from 1.48 to 6.38 μM .
- In Vivo Studies : Animal models treated with pyrazole-based compounds showed reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic action in vivo .
- Molecular Docking Studies : Computational studies have suggested that these compounds may bind effectively to targets such as EGFR and p38 MAPK, which are crucial in cancer progression and inflammation .
Properties
IUPAC Name |
4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-3-18-10-14(11(2)17-18)9-16-8-12-4-6-13(7-5-12)15(19)20;/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLPJIXUFKSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.